molecular formula C22H14N2O B1417461 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one CAS No. 24472-30-8

6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one

Cat. No. B1417461
CAS RN: 24472-30-8
M. Wt: 322.4 g/mol
InChI Key: CXRNARWMKBVOID-UHFFFAOYSA-N
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Description

“6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one” is a compound that belongs to the benzodiazepine class . Benzodiazepines are organic compounds that consist of two ring structures, and they are used in medicine for their anxiolytic, muscle relaxant, sedative, and hypnotic effects . They also show anticonvulsant properties and serve as antiepileptics . All benzodiazepines bind to GABA receptors, the most important inhibitory receptors in the central nervous system .


Synthesis Analysis

The synthesis of benzodiazepines like “6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one” can be complex. For instance, the synthesis of 1-methyltriazolobenzodiazepines (alprazolam type) is possible by heating 1,4-benzodiazepin-2-thiones with hydrazine and acetic acid in n-butanol under reflux .


Molecular Structure Analysis

Benzodiazepines consist of a seven-membered unsaturated ring that contains two nitrogen atoms, making them heterocyclic compounds . In the case of benzodiazepines, a benzene ring is attached to the diazepine ring . The molecular formula of benzodiazepines is CHN .

Scientific Research Applications

Anticancer Research

Benzodiazepine derivatives have been extensively studied for their anticancer properties. The introduction of sulfonyl and alkyl or aralkyl groups into the benzodiazepine structure has shown to increase antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . These compounds inhibit cell proliferation in a dose-dependent manner and have the potential to be developed into novel anticancer agents.

Synthesis of Novel Derivatives

The compound serves as a precursor for the synthesis of novel benzodiazepine derivatives. By employing Michael type addition reactions, researchers can create a variety of new compounds with potential therapeutic applications . This synthetic versatility is crucial for the development of new drugs with improved efficacy and reduced side effects.

Pharmacological Activity

Benzodiazepines are known for their wide range of pharmacological activities. They are commonly used as anticonvulsants, antianxiolytics, analgesics, sedatives, antidepressants, and hypnotic agents . The compound could be a valuable intermediate in the synthesis of new drugs that contribute to these therapeutic areas.

Industrial Applications

Apart from their medicinal uses, benzodiazepines are also utilized in industrial applications. For instance, they can be used as dyes for acrylic fibers . The structural properties of the compound allow for its potential use in the development of new dyes with unique color properties.

Molecular Docking and Dynamics

The compound’s structure makes it suitable for molecular docking studies, which are essential for understanding the interaction between drugs and their target receptors . Molecular dynamics simulations can further evaluate the binding stabilities, providing insights into the drug’s efficacy and stability.

Development of Fused Ring Compounds

Benzodiazepines are valuable intermediates for the synthesis of fused ring compounds such as triazolo-, oxadiazolo-, oxazino-, and furanobenzodiazepines . These compounds have diverse applications and can lead to the discovery of drugs with novel mechanisms of action.

Mechanism of Action

Target of Action

Benzodiazepines primarily target the gamma-aminobutyric acid (GABA) receptors in the brain . These receptors are responsible for inhibitory neurotransmission and contribute to an overall reduction in neuronal excitability .

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

The primary biochemical pathway affected by benzodiazepines is the GABAergic pathway. By enhancing the effects of GABA, benzodiazepines increase inhibitory neurotransmission throughout the brain .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzodiazepines can vary significantly depending on their specific chemical structure. Generally, benzodiazepines are well absorbed and are extensively distributed throughout the body. They are primarily metabolized in the liver and excreted via the kidneys .

Result of Action

The molecular and cellular effects of benzodiazepines’ action include an increase in inhibitory neurotransmission, leading to reduced neuronal excitability. This can result in effects such as sedation, reduced anxiety, muscle relaxation, and anticonvulsant effects .

Action Environment

Environmental factors such as the presence of other drugs, the user’s age, liver function, and genetic factors can influence the action, efficacy, and stability of benzodiazepines .

Safety and Hazards

Benzodiazepines, including “6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one”, can pose significant risks if misused. They can quickly lead to tolerance development and dependence . Therefore, they should be used under medical supervision.

properties

IUPAC Name

11-phenyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O/c25-22-16-11-5-4-10-15(16)21-19(22)20(14-8-2-1-3-9-14)23-17-12-6-7-13-18(17)24-21/h1-13,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRNARWMKBVOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C4N2)C5=CC=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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